molecular formula C27H25ClN4O2 B1139142 MK2-IN-1 CAS No. 1314118-92-7

MK2-IN-1

Cat. No.: B1139142
CAS No.: 1314118-92-7
M. Wt: 472.97
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

MK2-IN-1 is a potent and selective inhibitor of mitogen-activated protein kinase-activated protein kinase 2 (MAPKAPK2 or MK2). This compound has shown significant potential in scientific research due to its ability to impair the phosphorylation level of serine residues in the Tfcp2l1 protein . This compound is primarily used in research settings to study the role of MK2 in various cellular processes and disease states.

Scientific Research Applications

MK2-IN-1 has a wide range of applications in scientific research, including but not limited to :

    Chemistry: Used to study the role of MK2 in various chemical reactions and pathways.

    Biology: Employed in research on cellular processes, including cell cycle regulation, apoptosis, and stress response.

    Medicine: Investigated for its potential therapeutic applications in diseases such as cancer, inflammatory disorders, and neurodegenerative diseases.

    Industry: Utilized in the development of new drugs and therapeutic agents targeting MK2.

Mechanism of Action

MK2-IN-1 is a potent and selective inhibitor of MAPKAPK2 (MK2). It impairs the phosphorylation level of serine residues in the Tfcp2l1 protein . It inhibits pro-inflammatory cytokine secretion from the human THP1 acute monocytic leukemia cell line, causing dose-dependent inhibition of LPS-stimulated TNFα and IL6 secretion .

Safety and Hazards

MK2-IN-1 is considered toxic and can cause irritation to the skin and eyes. It’s recommended to avoid inhalation and contact with skin, eyes, and clothing. In case of contact, it’s advised to flush with copious amounts of water and seek medical attention .

Relevant Papers

  • “Early Data on Novel MK2 Inhibitor to Treat Inflammatory Diseases Promising” discusses the potential of MK2 inhibitors in treating inflammatory diseases .
  • “Differential roles of checkpoint kinase 1, checkpoint kinase 2, and mitogen-activated protein kinase–activated protein kinase 2 in mediating DNA damage–induced cell cycle arrest: implications for cancer therapy” provides insights into the roles of MK2 in mediating DNA damage-induced cell cycle arrest .
  • “Targeting MK2 Is a Novel Approach to Interfere in Multiple Myeloma” discusses the potential of targeting MK2 in the treatment of multiple myeloma .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MK2-IN-1 involves the creation of tetracyclic azepine and oxazocine derivatives. The process typically includes the following steps :

    Formation of the core structure: This involves the cyclization of intermediate compounds to form the tetracyclic core.

    Functionalization: The core structure is then functionalized with various substituents to enhance its biological activity.

    Purification: The final product is purified using techniques such as chromatography to ensure high purity and yield.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the synthetic routes used in laboratory settings. This would include optimizing reaction conditions, using larger reactors, and employing industrial-scale purification techniques.

Chemical Reactions Analysis

Types of Reactions

MK2-IN-1 primarily undergoes substitution reactions due to the presence of reactive functional groups in its structure. These reactions are crucial for modifying the compound to enhance its biological activity or to create derivatives for further study.

Common Reagents and Conditions

    Reagents: Common reagents used in the synthesis and modification of this compound include organic solvents, acids, bases, and various catalysts.

    Conditions: Reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields and purity.

Major Products

The major products formed from the reactions involving this compound are typically derivatives with enhanced biological activity or modified properties for specific research applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness of MK2-IN-1

This compound is unique due to its high selectivity and potency as an MK2 inhibitor. Unlike other compounds that may have broader targets, this compound specifically inhibits MK2 with minimal off-target effects . This makes it a valuable tool in research settings for studying the specific roles of MK2 in various biological processes and disease states.

Properties

IUPAC Name

5-(4-chlorophenyl)-N-(4-piperazin-1-ylphenyl)-N-(pyridin-2-ylmethyl)furan-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25ClN4O2/c28-21-6-4-20(5-7-21)25-12-13-26(34-25)27(33)32(19-22-3-1-2-14-30-22)24-10-8-23(9-11-24)31-17-15-29-16-18-31/h1-14,29H,15-19H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIPNXDIBECKOMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CC=C(C=C2)N(CC3=CC=CC=N3)C(=O)C4=CC=C(O4)C5=CC=C(C=C5)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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